Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of benzoic acid and is commonly used in various chemical research and industrial applications. The compound is known for its unique structural properties, which include a methoxy group and an oxoethyl group attached to the benzene ring.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the esterification of 4-carboxymethyl-benzoic acid with methanol in the presence of thionyl chloride and N,N-dimethylformamide at 50°C for 4 hours .
- Another method includes heating a solution of 4-(carboxymethyl)benzoic acid and sulfuric acid in methanol at 90°C overnight. The reaction mixture is then concentrated, and the crude product is purified using silica gel column chromatography .
Industrial Production Methods:
- Industrially, the compound can be produced by refluxing p-carboxyphenylacetic acid with anhydrous methanol and p-toluenesulfonic acid for 24 hours. The methanol is then distilled off under reduced pressure, and the residue is extracted with ethyl acetate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
- Oxidation of this compound typically yields 4-(2-oxoethyl)benzoic acid.
- Reduction reactions produce 4-(2-hydroxyethyl)benzoate.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)benzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and oxoethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Methyl 4-(2-oxoethyl)benzoate: Similar in structure but lacks the methoxy group.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar but with a different position of the methoxy group on the benzene ring.
Uniqueness:
- The presence of both methoxy and oxoethyl groups in Methyl 4-(2-methoxy-2-oxoethyl)benzoate provides unique reactivity and chemical properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBHOZQQRJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441409 | |
Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52787-14-1 | |
Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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